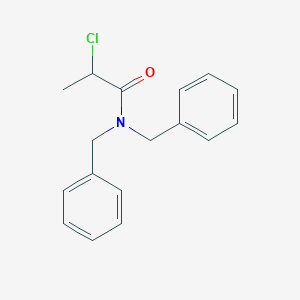
N,N-dibenzyl-2-chloropropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dibenzyl-2-chloropropanamide is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-2-chloropropanamide typically involves the reaction of 2-chloropropanoyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
N,N-dibenzyl-2-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The compound can be reduced to form N,N-dibenzyl-2-propanamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can occur at the benzylic positions, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted amides or thioamides.
Reduction: N,N-dibenzyl-2-propanamide.
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
科学研究应用
N,N-dibenzyl-2-chloropropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-dibenzyl-2-chloropropanamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to modifications in the structure and function of these biomolecules, potentially resulting in therapeutic effects or toxicity.
相似化合物的比较
Similar Compounds
N,N-dibenzyl-2-propanamide: Lacks the chlorine atom, making it less reactive in substitution reactions.
N,N-dibenzyl-2-bromopropanamide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
N,N-dibenzyl-2-iodopropanamide: Contains an iodine atom, which can significantly alter its chemical behavior compared to the chlorine derivative.
Uniqueness
N,N-dibenzyl-2-chloropropanamide is unique due to its specific reactivity profile, particularly in substitution reactions.
生物活性
N,N-Dibenzyl-2-chloropropanamide (CAS Number: 3458665) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
- Molecular Formula : C₁₇H₁₈ClNO
- Molecular Weight : 287.79 g/mol
- Density : 1.07 g/cm³
- Boiling Point : 320°C
- Solubility : Soluble in organic solvents such as ethanol and chloroform.
This compound exhibits biological activity primarily through its interaction with various biological targets. Its structure allows for potential inhibition of enzymes and receptors involved in critical physiological processes. Notably, compounds with similar structures have been studied for their effects on:
- Enzyme Inhibition : Some studies suggest that derivatives of chloropropanamide can inhibit serine proteases, which are crucial in blood coagulation pathways .
- Antimicrobial Activity : Compounds with amide functionalities have shown varying degrees of antimicrobial properties against different bacterial strains .
Table 1: Summary of Biological Activities
Case Studies
-
Thrombin Inhibition :
A study evaluated the thrombin inhibitory potential of this compound analogs. The results indicated a significant reduction in thrombin activity, suggesting potential applications in managing thrombotic disorders. The structure-activity relationship (SAR) analysis highlighted the importance of the dibenzyl moiety for maintaining inhibitory efficacy . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics . -
Cytotoxic Effects :
Research on the cytotoxic effects of this compound on human cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. This suggests its potential utility in cancer therapy as a chemotherapeutic agent .
属性
IUPAC Name |
N,N-dibenzyl-2-chloropropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-14(18)17(20)19(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPMPJYWTAAJRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














